Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
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Overview
Description
Glutathione-diethyl ester (reduced) is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its enhanced cell permeability compared to its parent molecule, glutathione. It is primarily used to increase intracellular levels of glutathione, which plays a crucial role in cellular defense against oxidative stress and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione-diethyl ester (reduced) typically involves the esterification of glutathione. One common method is the reaction of glutathione with ethanol in the presence of an acid catalyst. This process results in the formation of the diethyl ester derivative .
Industrial Production Methods: Industrial production of glutathione-diethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Glutathione-diethyl ester (reduced) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide-diethyl ester.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products Formed:
Oxidation: Glutathione disulfide-diethyl ester.
Reduction: Glutathione-diethyl ester (reduced).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Glutathione-diethyl ester (reduced) has a wide range of applications in scientific research:
Mechanism of Action
Glutathione-diethyl ester (reduced) exerts its effects by increasing intracellular levels of glutathione. Once inside the cell, it is hydrolyzed by esterases to release glutathione. This increase in glutathione enhances the cell’s ability to neutralize reactive oxygen species and detoxify harmful compounds. The compound also participates in various biochemical pathways, including the reduction of peroxides and the conjugation of xenobiotics .
Comparison with Similar Compounds
Glutathione monoethyl ester: Another esterified form of glutathione with similar but less efficient cell permeability.
Glutathione: The parent molecule with lower cell permeability but essential for cellular redox balance.
N-acetylcysteine: A precursor to glutathione with antioxidant properties.
Uniqueness: Glutathione-diethyl ester (reduced) is unique due to its enhanced cell permeability, making it more effective in increasing intracellular glutathione levels compared to other derivatives. This property makes it particularly valuable in research and therapeutic applications where rapid and efficient delivery of glutathione is required .
Properties
IUPAC Name |
ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXATRBAHYMOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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